molecular formula C17H17N3O B2374327 3-(2-Benzylbenzimidazol-1-yl)propanamide CAS No. 108014-39-7

3-(2-Benzylbenzimidazol-1-yl)propanamide

Cat. No. B2374327
CAS RN: 108014-39-7
M. Wt: 279.343
InChI Key: KCKFQCZITFIMPK-UHFFFAOYSA-N
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Description

“3-(2-Benzylbenzimidazol-1-yl)propanamide” is a compound that contains a benzimidazole ring . Benzimidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of benzimidazole derivatives often involves the use of benzylic alcohols and acetamides . A new radical condensation reaction has been developed where benzylic alcohols and acetamides are coupled to generate 3-arylpropanamides with water as the only byproduct . The transformation is performed with potassium tert-butoxide as the only additive and gives rise to a variety of 3-arylpropanamides in good yields .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives have been intensively studied for their potential as anticancer agents . The structure of benzimidazole is similar to the nucleotides found in the human body, making it a promising scaffold for new anticancer drugs . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .

Proton Pump Inhibitors

Benzimidazole derivatives such as pantoprazole, lansoprazole, esomeprazole, and ilaprazole are used as proton pump inhibitors . These drugs reduce the production of acid in the stomach, helping to treat conditions like gastroesophageal reflux disease (GERD).

Antihelminthics

Benzimidazole derivatives like mebendazole, albendazole, thiabendazole, and flubendazole are used as antihelminthics . These drugs are used to treat a variety of parasitic worm infestations.

Antivirals

Benzimidazole derivatives have shown potential as antiviral agents . For example, enviradine, samatasvir, and maribavir are benzimidazole-based drugs used to treat viral infections.

Analgesic and Anti-inflammatory Agents

Benzimidazole derivatives have been used as key pharmacophores in clinically approved analgesic and anti-inflammatory agents . For example, chiral benzimidazole derivatives were found to be Na V 1.8 blockers, which play a key role in the transmission of pain signals .

These are just a few of the many potential applications of benzimidazole derivatives. It’s important to note that the effectiveness of these compounds can vary depending on the specific derivative and its functional groups .

Future Directions

Benzimidazole and its derivatives are widely explored and utilized by the pharmaceutical industry for drug discovery . Due to their diverse biological activities, the research and development of benzimidazole-containing drugs is an increasingly active and attractive topic of medicinal chemistry . This suggests that “3-(2-Benzylbenzimidazol-1-yl)propanamide” and similar compounds may have potential for future drug development .

properties

IUPAC Name

3-(2-benzylbenzimidazol-1-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c18-16(21)10-11-20-15-9-5-4-8-14(15)19-17(20)12-13-6-2-1-3-7-13/h1-9H,10-12H2,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKFQCZITFIMPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Benzylbenzimidazol-1-yl)propanamide

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